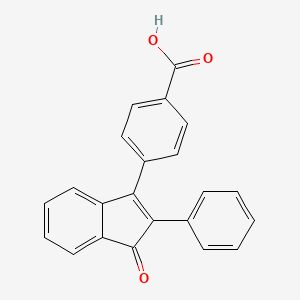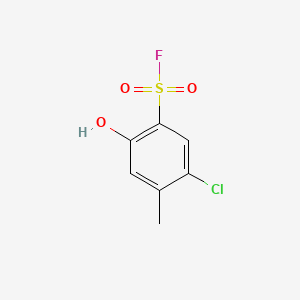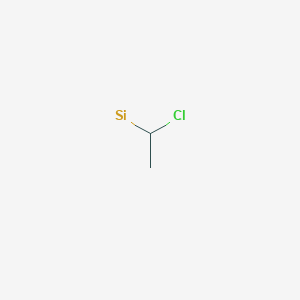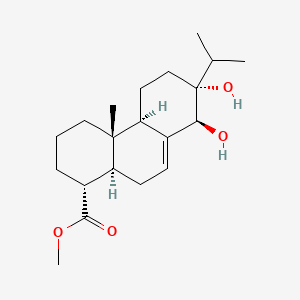
Podocarp-7-en-15-oic acid, 13beta,14beta-dihydroxy-13-isopropyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Podocarp-7-en-15-oic acid, 13beta,14beta-dihydroxy-13-isopropyl- is a complex organic compound belonging to the diterpenoid family. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and an isopropyl side chain. It is derived from natural sources, particularly from the resin of coniferous trees, and has been studied for its various chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Podocarp-7-en-15-oic acid, 13beta,14beta-dihydroxy-13-isopropyl- typically involves several steps, starting from simpler diterpenoid precursors. The process often includes:
Oxidation: Introduction of hydroxyl groups at specific positions.
Isomerization: Conversion of double bonds to achieve the desired configuration.
Functional Group Modification: Addition of the isopropyl group through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve extraction from natural sources followed by purification. Advanced techniques such as chromatography and crystallization are employed to isolate the compound in its pure form. Large-scale synthesis may also utilize biotechnological methods, including microbial fermentation, to produce the compound more efficiently.
化学反応の分析
Types of Reactions
Podocarp-7-en-15-oic acid, 13beta,14beta-dihydroxy-13-isopropyl- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of double bonds to single bonds.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical properties.
科学的研究の応用
Podocarp-7-en-15-oic acid, 13beta,14beta-dihydroxy-13-isopropyl- has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its role in plant metabolism and defense mechanisms.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of natural resins and varnishes.
作用機序
The mechanism by which Podocarp-7-en-15-oic acid, 13beta,14beta-dihydroxy-13-isopropyl- exerts its effects involves interaction with specific molecular targets. The hydroxyl groups play a crucial role in binding to enzymes and receptors, modulating their activity. The isopropyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular pathways.
類似化合物との比較
Similar Compounds
Isopimaric Acid: Another diterpenoid with similar structural features but different functional groups.
Abietic Acid: Shares the diterpenoid backbone but lacks the specific hydroxyl and isopropyl groups.
Uniqueness
Podocarp-7-en-15-oic acid, 13beta,14beta-dihydroxy-13-isopropyl- is unique due to its specific hydroxylation pattern and the presence of an isopropyl group, which confer distinct chemical and biological properties compared to other diterpenoids.
This detailed article provides a comprehensive overview of Podocarp-7-en-15-oic acid, 13beta,14beta-dihydroxy-13-isopropyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
22552-62-1 |
|---|---|
分子式 |
C20H32O4 |
分子量 |
336.5 g/mol |
IUPAC名 |
methyl (1R,4aS,4bR,7R,8S,10aS)-7,8-dihydroxy-4a-methyl-7-propan-2-yl-1,2,3,4,4b,5,6,8,10,10a-decahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C20H32O4/c1-12(2)20(23)11-9-16-13(17(20)21)7-8-15-14(18(22)24-4)6-5-10-19(15,16)3/h7,12,14-17,21,23H,5-6,8-11H2,1-4H3/t14-,15+,16+,17+,19+,20-/m1/s1 |
InChIキー |
UJSIFMLXENIXBA-PUDAJJFRSA-N |
異性体SMILES |
CC(C)[C@@]1(CC[C@H]2C(=CC[C@@H]3[C@@]2(CCC[C@H]3C(=O)OC)C)[C@@H]1O)O |
正規SMILES |
CC(C)C1(CCC2C(=CCC3C2(CCCC3C(=O)OC)C)C1O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


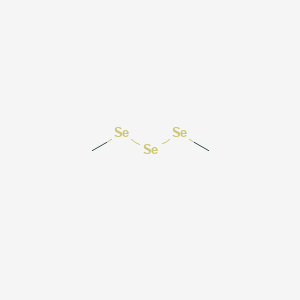
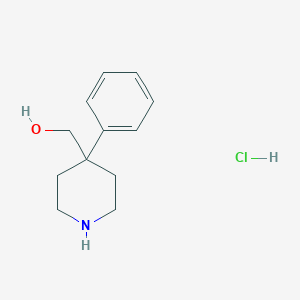
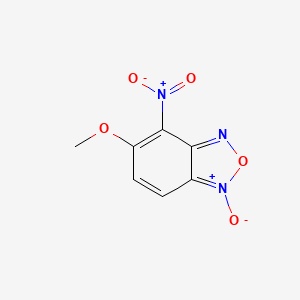
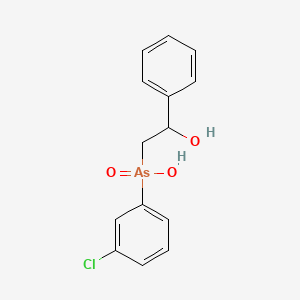
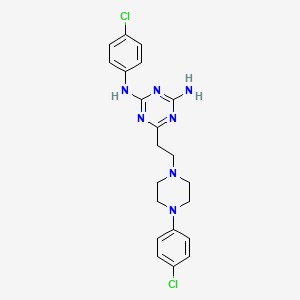

![Pentacyclo[23.3.1.1~4,8~.1~11,15~.1~18,22~]dotriaconta-1(29),4(32),5,7,11(31),12,14,18(30),19,21,25,27-dodecaene](/img/structure/B14718840.png)
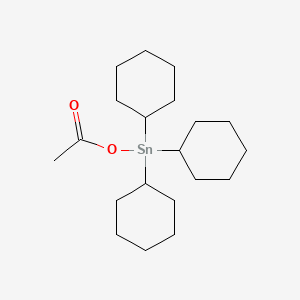
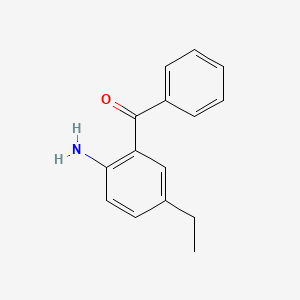
![[(1,3-Benzoxazol-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14718848.png)
![4-[4-(4-Hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one](/img/structure/B14718858.png)
